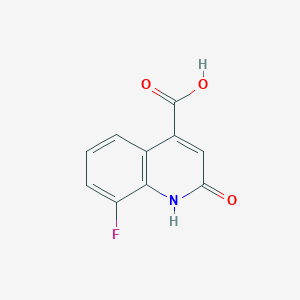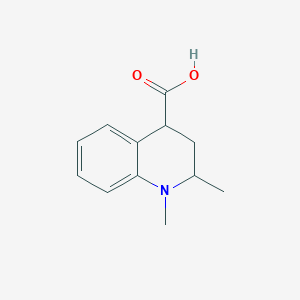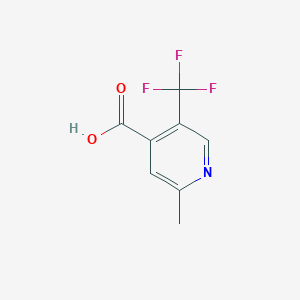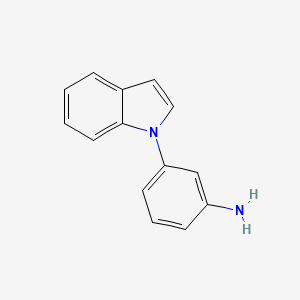
1-((Methylamino)methyl)isochroman-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Methylamino)methyl)isochroman-6,7-diol is a chemical compound with the molecular formula C11H15NO3. It contains 30 atoms in total: 15 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms
Preparation Methods
The synthesis of 1-((Methylamino)methyl)isochroman-6,7-diol can be achieved through several synthetic routes. One common method involves the oxa-Pictet–Spengler reaction, which is a straightforward and modular way to construct the isochroman motif. This reaction typically starts from an epoxide, rather than an aldehyde, and uses hexafluoroisopropanol (HFIP) as a solvent. The reaction conditions are mild, with a temperature of around 20°C and a reaction time of less than 1 hour . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
1-((Methylamino)methyl)isochroman-6,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a building block for the synthesis of more complex moleculesThe isochroman motif is known for its bioactivity, making it a valuable target for the synthesis of drug analogues .
Comparison with Similar Compounds
1-((Methylamino)methyl)isochroman-6,7-diol can be compared with other similar compounds, such as erythro-2-methyl-5-hydroxyphenylpropane-7,8-diol, (4S)-4,8-dihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one, and (4S)-4,6,8-trihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one . These compounds share structural similarities but differ in their specific functional groups and bioactivities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylamino group, which may contribute to its distinct biological properties.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(methylaminomethyl)-3,4-dihydro-1H-isochromene-6,7-diol |
InChI |
InChI=1S/C11H15NO3/c1-12-6-11-8-5-10(14)9(13)4-7(8)2-3-15-11/h4-5,11-14H,2-3,6H2,1H3 |
InChI Key |
MLHJHRSSWPEYJW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1C2=CC(=C(C=C2CCO1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(Benzyloxy)-2-azaspiro[3.3]heptane](/img/structure/B11894341.png)


![Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11894367.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B11894386.png)


![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)
![2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11894404.png)


